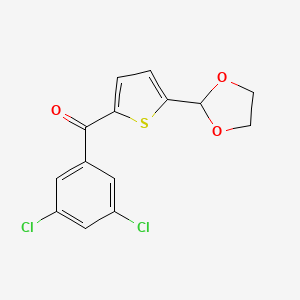

2-(3,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Descripción

Systematic Nomenclature and CAS Registry Analysis

The compound 2-(3,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions, reflecting its core thiophene structure with substitutions at the 2- and 5-positions. The official Chemical Abstracts Service registry number for this compound is 898778-96-6, which provides a unique identifier for this specific molecular structure. The systematic name accurately describes the positioning of the dichlorobenzoyl group at the 2-position of the thiophene ring and the dioxolane moiety at the 5-position.

The nomenclature system for this compound follows established conventions for heterocyclic compounds, where the thiophene ring serves as the parent structure. The International Union of Pure and Applied Chemistry name can also be expressed as (3,5-dichlorophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone, which emphasizes the ketone functionality connecting the dichlorophenyl and thiophene components. This alternative nomenclature highlights the methanone bridge that creates the overall molecular architecture.

The Chemical Abstracts Service registry system classifies this compound within the broader category of thiophene derivatives, specifically those containing both halogenated aromatic substituents and protected carbonyl functionalities. The registry analysis reveals that this compound belongs to a series of related structures where systematic variations in halogen positioning and protecting group chemistry have been extensively studied. The specific 3,5-dichloro substitution pattern distinguishes this compound from related isomers such as the 2,5-dichlorobenzoyl variant, which carries the CAS number 898778-90-0.

Molecular Formula and Weight Validation

The molecular formula of this compound is established as C₁₄H₁₀Cl₂O₃S, corresponding to a molecular weight of 329.20 grams per mole. This formula reflects the presence of fourteen carbon atoms, ten hydrogen atoms, two chlorine atoms, three oxygen atoms, and one sulfur atom within the molecular structure. The molecular composition demonstrates the substantial halogen content, which comprises approximately 21.6% of the total molecular weight through the two chlorine substituents.

The structural molecular identifiers include the Simplified Molecular Input Line Entry System notation: O=C(C1=CC=C(C2OCCO2)S1)C3=CC(Cl)=CC(Cl)=C3. This linear representation captures the complete connectivity pattern of the molecule, including the ketone linkage between the thiophene and dichlorophenyl components, as well as the five-membered dioxolane ring attached to the thiophene core. The Simplified Molecular Input Line Entry System string provides an unambiguous description of the molecular structure that can be utilized for computational chemistry applications and database searches.

Validation of the molecular formula through analytical techniques would typically involve high-resolution mass spectrometry, which should yield a molecular ion peak at mass-to-charge ratio 329.20. The isotopic pattern would show characteristic peaks separated by approximately 2 mass units due to the presence of two chlorine atoms, each existing in multiple isotopic forms. The relative intensities of these isotopic peaks provide additional confirmation of the molecular formula and the number of chlorine atoms present in the structure.

X-ray Crystallographic Studies on Thiophene-Dioxolane Hybrid Systems

Crystallographic investigations of thiophene-dioxolane hybrid systems provide crucial insights into the three-dimensional arrangement and intermolecular interactions of compounds similar to this compound. Studies on related thiophene derivatives demonstrate that these molecules typically adopt specific conformational preferences that minimize steric interactions while optimizing electronic delocalization. The dioxolane ring in such systems consistently exhibits an envelope conformation, with the carbon atom bonded to the thiophene ring occupying the flap position.

Research on thiophene-containing compounds with dioxolane substituents reveals characteristic intermolecular hydrogen bonding patterns that influence crystal packing arrangements. In the crystal structure of (4S,5S)-2-(2-Thienyl)-1,3-dioxolane-4,5-dicarboxamide, the dioxolane ring adopts an envelope conformation, and intermolecular N—H⋯O and C—H⋯O hydrogen bonds create a three-dimensional network structure. These findings suggest that similar hydrogen bonding interactions would be expected in the crystal structure of this compound, particularly involving the oxygen atoms of the dioxolane ring.

Comparative crystallographic studies on dichlorinated thiophene derivatives indicate that halogen substituents significantly influence molecular packing through halogen bonding interactions. The crystal structure analysis of (2E)-3-(2,4-dichlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one demonstrates that dichlorine-substituted compounds form specific intermolecular contacts, with Cl⋯H/H⋯Cl interactions representing 20.8% of all intermolecular contacts, followed by Cl⋯Cl interactions at 18.7%. These halogen bonding patterns would be expected to play a crucial role in the crystal packing of this compound.

The planarity of thiophene-containing molecules varies significantly depending on the nature and positioning of substituents. Crystal structure studies reveal that molecules containing thiophene rings linked to aromatic systems through carbonyl bridges typically exhibit dihedral angles between the aromatic planes ranging from 9° to 26°. The presence of halogen substituents tends to increase these dihedral angles due to steric repulsion effects, as observed in related dichlorophenyl-thiophene systems where dihedral angles of 12.24° have been reported.

Conformational Analysis of Dichlorobenzoyl Substituents

The conformational behavior of dichlorobenzoyl substituents in thiophene systems is governed by the balance between electronic conjugation and steric repulsion effects. Studies on related dichlorobenzoyl-substituted compounds reveal that the orientation of the dichlorophenyl ring relative to the thiophene core is strongly influenced by the positioning of chlorine atoms on the aromatic ring. The 3,5-dichlorobenzoyl substitution pattern in the target compound creates a symmetric electronic environment that differs significantly from asymmetric patterns such as 2,4-dichlorobenzoyl or 2,5-dichlorobenzoyl arrangements.

Computational studies and experimental crystallographic data on similar systems indicate that dichlorobenzoyl groups adopt orientations that minimize unfavorable steric interactions while maintaining some degree of electronic conjugation with the thiophene system. The dihedral angles between dichlorobenzoyl groups and thiophene rings typically range from 12° to 83°, depending on the specific substitution pattern and crystal packing forces. The 3,5-dichlorobenzoyl substitution pattern would be expected to exhibit moderate dihedral angles due to the symmetric positioning of the chlorine atoms.

Electronic effects of the dichlorobenzoyl substituent create significant impacts on the overall molecular conformation through inductive and resonance mechanisms. The electron-withdrawing nature of the chlorine atoms enhances the electrophilic character of the carbonyl carbon, which can influence the rotation barrier around the thiophene-carbonyl bond. Crystallographic studies on dichlorobenzoyl-containing molecules demonstrate that these substituents often participate in intermolecular halogen bonding networks that can stabilize specific conformational arrangements in the solid state.

The conformational flexibility of the dichlorobenzoyl substituent is further influenced by the presence of the dioxolane group at the opposite end of the thiophene ring. This creates a push-pull electronic system where the electron-withdrawing dichlorobenzoyl group is balanced by the electron-donating character of the dioxolane moiety. Such electronic asymmetry can lead to specific conformational preferences that optimize intramolecular charge transfer while minimizing steric strain. Studies on related systems suggest that molecules with similar electronic arrangements often adopt conformations that maximize the separation between electron-rich and electron-poor regions.

The rotational barrier around the thiophene-carbonyl bond in dichlorobenzoyl-substituted systems has been investigated through both computational and experimental approaches. Temperature-dependent nuclear magnetic resonance studies on related compounds indicate that these barriers typically range from 15 to 25 kilojoules per mole, depending on the specific substitution pattern and solvent environment. The presence of multiple chlorine atoms generally increases these barriers due to enhanced steric interactions and stronger intermolecular forces in condensed phases.

Propiedades

IUPAC Name |

(3,5-dichlorophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O3S/c15-9-5-8(6-10(16)7-9)13(17)11-1-2-12(20-11)14-18-3-4-19-14/h1-2,5-7,14H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPPGBBDDVWZOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(S2)C(=O)C3=CC(=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641972 | |

| Record name | (3,5-Dichlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-96-6 | |

| Record name | (3,5-Dichlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Friedel-Crafts Acylation to Form 3,5-Dichlorobenzoylthiophene Intermediate

- Reagents: 3,5-dichlorobenzoyl chloride (aroyl halide), thiophene or substituted thiophene precursor, Lewis acid catalyst (e.g., aluminum chloride, FeCl3).

- Solvent: Typically non-protic solvents such as dichloromethane or nitrobenzene (though nitrobenzene is less favored due to toxicity).

- Conditions: The reaction is carried out under anhydrous conditions, often at low to moderate temperatures (0–50°C), to control regioselectivity and yield.

- Mechanism: The Lewis acid activates the aroyl chloride, generating an acylium ion that electrophilically attacks the thiophene ring, preferentially at the 2- or 5-position depending on substitution patterns.

- Yield and Purity: Optimized conditions with excess Lewis acid (1.5 to 2.5 equivalents relative to aroyl halide) improve yield and isomeric purity, often exceeding 99.5% for related dichlorobenzophenone derivatives.

Introduction of the 1,3-Dioxolane Group

- Approach: The 1,3-dioxolane substituent is typically introduced via reaction with a suitable aldehyde or ketone precursor capable of forming the dioxolane ring through acetalization.

- Reagents: A thiophene precursor bearing a hydroxymethyl or aldehyde functional group at the 5-position is reacted with ethylene glycol or similar diol under acidic catalysis.

- Conditions: Acid catalysts such as p-toluenesulfonic acid in solvents like toluene or tetrahydrofuran, under reflux with azeotropic removal of water, promote cyclization to the dioxolane ring.

- Alternative Methods: Electrophilic substitution of the thiophene ring with a preformed 1,3-dioxolane-containing electrophile can also be employed.

- Control: Reaction conditions must be carefully controlled to avoid ring opening or side reactions.

Purification and Characterization

- Techniques: Chromatographic methods (e.g., column chromatography), recrystallization, and solvent extraction are used to purify the final compound.

- Characterization: Confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis to verify molecular structure and purity.

Research Findings and Data Summary

Mechanistic and Practical Considerations

- Lewis Acid Catalyst Role: The presence of a large excess of Lewis acid catalyst is critical in the Friedel-Crafts step to achieve high regioselectivity and yield, as demonstrated in analogous 2,5-dichlorobenzophenone syntheses.

- Solvent Choice: While nitrobenzene has been historically used, safer alternatives like dichloromethane or tetrahydrofuran are preferred to minimize toxicity and environmental impact.

- Reaction Control: Temperature and stoichiometry must be carefully monitored to prevent polyacylation or undesired side reactions.

- Dioxolane Formation: The equilibrium nature of acetalization demands efficient removal of water to favor dioxolane ring closure and high product yield.

Análisis De Reacciones Químicas

Types of Reactions

2-(3,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The dichlorobenzoyl group can be reduced to the corresponding alcohol or amine.

Substitution: The chlorine atoms in the dichlorobenzoyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound's structure suggests potential applications in drug design and development. Thiophene derivatives are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Research has indicated that compounds with similar structures can interact with various biological targets, making them candidates for further investigation in pharmacology.

Case Study: Anticancer Activity

A study explored the anticancer properties of thiophene derivatives, highlighting their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. The specific role of the dichlorobenzoyl group may enhance the compound's potency against cancer cells by improving binding affinity to target proteins.

Organic Synthesis

2-(3,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene can serve as an intermediate in organic synthesis. Its functional groups allow for further chemical modifications, enabling the creation of more complex molecules.

Synthetic Pathways

- Electrophilic Substitution : The electron-withdrawing nature of the dichlorobenzoyl group can facilitate electrophilic aromatic substitution reactions.

- Cross-Coupling Reactions : The compound can be utilized in Suzuki or Heck coupling reactions to form biaryl compounds, which are valuable in pharmaceuticals and agrochemicals.

Material Science

Thiophene derivatives are also investigated for their electronic properties and potential use in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The incorporation of dioxolane may enhance solubility and film-forming properties.

Research Insights

Recent studies have shown that thiophene-based materials exhibit promising charge transport properties, making them suitable for use in electronic devices. The presence of chlorine substituents can influence the energy levels of the materials, optimizing their performance in electronic applications.

Environmental Applications

The environmental impact of synthetic chemicals is a growing concern. Thiophene derivatives have been studied for their potential role in environmental remediation processes due to their reactivity with pollutants.

Case Study: Pollutant Degradation

Research has indicated that certain thiophene compounds can catalyze the degradation of organic pollutants in wastewater treatment processes. This application underscores the importance of exploring diverse functionalities of such compounds beyond traditional uses.

Mecanismo De Acción

The mechanism of action of 2-(3,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the dichlorobenzoyl group and dioxolane ring can influence its binding affinity and specificity towards these targets.

Comparación Con Compuestos Similares

Similar Compounds

2-(3,5-Dichlorobenzoyl)thiophene: Lacks the dioxolane ring, which may affect its chemical reactivity and biological activity.

5-(1,3-Dioxolan-2-YL)thiophene: Lacks the dichlorobenzoyl group, which may influence its overall properties.

2-(3,5-Dichlorobenzoyl)-thiophene derivatives: Various derivatives with different substituents on the thiophene ring or benzoyl group.

Uniqueness

2-(3,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is unique due to the combination of the dichlorobenzoyl group and dioxolane ring attached to the thiophene core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Actividad Biológica

The compound 2-(3,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is a synthetic organic molecule belonging to the thiophene family, characterized by its unique structure that includes a dichlorobenzoyl group and a dioxolane ring. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula: C₁₄H₁₀Cl₂O₃S

- Molecular Weight: 329.20 g/mol

- CAS Number: 898778-96-6

The synthesis of this compound typically involves multi-step reactions, including Friedel-Crafts acylation and cyclization processes that yield the desired thiophene structure with functional groups that are crucial for biological activity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of various thiophene derivatives, including this compound. The compound's mechanism of action may involve the inhibition of specific enzymes or receptors that are pivotal in cancer cell proliferation.

Case Study: Cytotoxicity Assessment

A significant study evaluated the cytotoxic effects of similar thiophene derivatives on different cancer cell lines, including HepG2 (liver), HCT116 (colon), and MCF-7 (breast) cancer cells. The results indicated that certain derivatives exhibited IC₅₀ values lower than those of standard chemotherapeutic agents like doxorubicin, suggesting a promising anticancer activity .

| Compound | Cell Line | IC₅₀ (µM) | Reference Drug IC₅₀ (µM) |

|---|---|---|---|

| This compound | HepG2 | TBD | TBD |

| Similar Thiophene Derivative | HCT116 | 1.54 | 8.29 |

| Similar Thiophene Derivative | MCF-7 | 4.52 | 4.56 |

Antimicrobial Activity

Thiophenes have also been investigated for their antimicrobial properties. Research indicates that compounds within this class can exhibit significant activity against various bacterial strains and fungi. The presence of halogen substituents, such as chlorine in the dichlorobenzoyl group, may enhance this activity by increasing lipophilicity and improving membrane penetration .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell metabolism or proliferation.

- Apoptosis Induction: It has been suggested that this compound could trigger apoptotic pathways in cancer cells by modulating proteins like Bax and Bcl-2 .

- Cell Cycle Arrest: Studies indicate that certain thiophenes can induce cell cycle arrest at specific phases, thereby preventing cancer cell division.

Q & A

Condition Screening :

- Temperature : Lowering reaction temperatures (−78°C) reduces electrophilic side reactions during acylation .

- Catalyst : Anhydrous AlCl₃ minimizes hydrolysis of benzoyl chloride intermediates .

Workup : Sequential washes with brine and NaHCO₃ remove acidic byproducts .

Q. What computational tools predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

DFT Calculations : Simulate reaction pathways (e.g., Fukui indices for electrophilic attack sites). The 3,5-dichlorobenzoyl group’s electron-withdrawing nature directs nucleophiles to the thiophene’s α-position .

Solvent Effects : COSMO-RS models predict polarity-dependent regioselectivity. Polar aprotic solvents (e.g., DMF) stabilize transition states for dioxolane ring-opening reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.